![molecular formula C9H18ClNO B13480028 {6-Azaspiro[3.5]nonan-7-yl}methanolhydrochloride](/img/structure/B13480028.png)
{6-Azaspiro[3.5]nonan-7-yl}methanolhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{6-Azaspiro[3.5]nonan-7-yl}methanolhydrochloride is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The spirocyclic framework imparts distinct physicochemical properties, making it a valuable scaffold for drug development and other scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {6-Azaspiro[3.5]nonan-7-yl}methanolhydrochloride typically involves the formation of the spirocyclic ring system followed by functionalization at the desired positions. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions to form the spirocyclic core.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
{6-Azaspiro[3.5]nonan-7-yl}methanolhydrochloride undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can modify the spirocyclic core or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups at specific positions on the spirocyclic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Applications De Recherche Scientifique
{6-Azaspiro[3.5]nonan-7-yl}methanolhydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of {6-Azaspiro[3.5]nonan-7-yl}methanolhydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes, receptors, or other biomolecules. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies on its mechanism of action are ongoing to fully elucidate the molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
{6-Methyl-6-azaspiro[3.5]nonan-7-yl}methanamine dihydrochloride: Similar spirocyclic structure with a methyl group at the 6-position.
{7-Azaspiro[3.5]nonan-5-yl}methanol hydrochloride: Similar spirocyclic structure with variations in the position of the methanol group.
6-Azaspiro[3.5]nonan-2-ol hydrochloride: Similar spirocyclic structure with a hydroxyl group at the 2-position.
Uniqueness
{6-Azaspiro[3.5]nonan-7-yl}methanolhydrochloride is unique due to its specific functionalization and the position of the methanol group. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C9H18ClNO |
|---|---|
Poids moléculaire |
191.70 g/mol |
Nom IUPAC |
6-azaspiro[3.5]nonan-7-ylmethanol;hydrochloride |
InChI |
InChI=1S/C9H17NO.ClH/c11-6-8-2-5-9(7-10-8)3-1-4-9;/h8,10-11H,1-7H2;1H |
Clé InChI |
CGGLDZCYDWIDHS-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(C1)CCC(NC2)CO.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



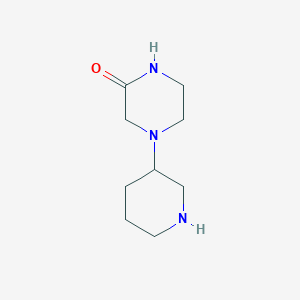
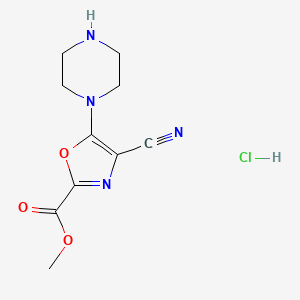
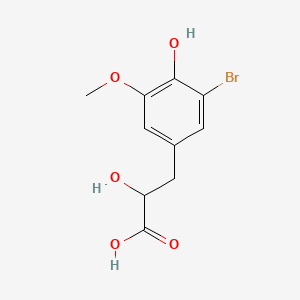

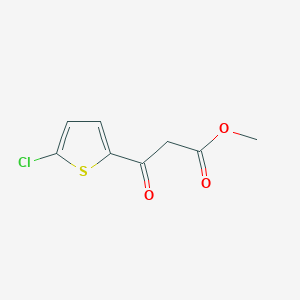
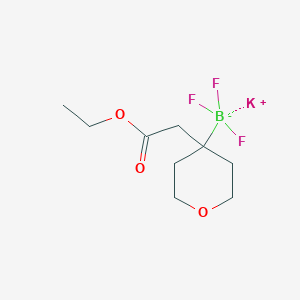
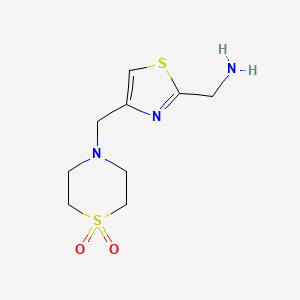

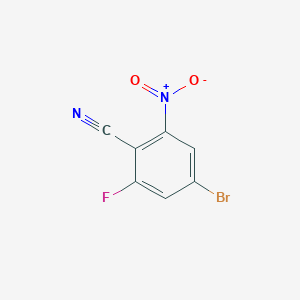



![Methyl 2-isopropyl-1,6-dioxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13480030.png)
